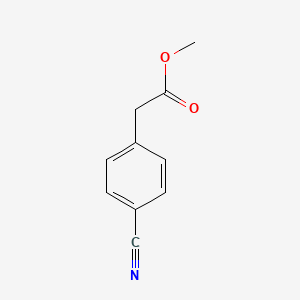

Methyl (4-cyanophenyl)acetate

Description

Contextualization within Aromatic Ester Chemistry Research

Aromatic esters are a well-established class of compounds known for their chemical stability and prevalence as synthetic intermediates. acs.org They are foundational scaffolds in numerous chemical processes. researchgate.net The reactivity of aromatic esters is significantly influenced by the nature and position of substituents on the aromatic ring. numberanalytics.com

The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring of Methyl (4-cyanophenyl)acetate has a profound effect on its chemical behavior. cymitquimica.comnumberanalytics.com Electron-withdrawing groups are known to increase the reaction rate of aromatic esters in reactions such as hydrolysis. numberanalytics.com This enhanced reactivity makes the C(acyl)-O bond more susceptible to cleavage, a property that has been exploited in modern synthetic methodologies. acs.org While historically challenging to utilize as aryl electrophiles in cross-coupling reactions due to the inertness of this bond, recent advancements in transition-metal catalysis have enabled a variety of transformations that were previously difficult to achieve. acs.orgresearchgate.net This has opened new avenues for the use of aromatic esters like this compound in complex molecule synthesis. acs.org

Significance as a Versatile Synthetic Intermediate in Advanced Organic Synthesis

The true significance of this compound in academic research lies in its role as a versatile building block for the synthesis of more complex molecules. cymitquimica.comcymitquimica.com Its functional groups provide reactive sites for a multitude of chemical transformations, allowing for its incorporation into a wide array of target structures, particularly in the fields of medicinal chemistry and materials science. smolecule.com

The compound serves as a precursor in numerous synthetic pathways. For instance, it is the starting material for the synthesis of Methyl 2-bromo-2-(4-cyanophenyl)acetate, a valuable intermediate in its own right. smolecule.com Furthermore, its derivatives are explored for their potential biological activities. Research has shown its utility in creating complex heterocyclic structures, such as triazole derivatives that have been investigated for their potential as aromatase inhibitors. nih.govgoogle.com The synthesis of enantiomerically pure derivatives, such as 3-amino-3-(4-cyanophenyl)propanoic acid, also highlights its importance in constructing chiral molecules for pharmaceutical research. researchgate.net

Below is a table summarizing key synthetic transformations starting from this compound or its direct precursors:

| Starting Material | Reagents | Product | Research Application | Reference |

| 4-Cyanophenylacetic acid | Methanol (B129727), Thionyl chloride | This compound | General Synthesis | chemicalbook.com |

| This compound | Iodomethane, Sodium hydride | Methyl 2-(4-cyanophenyl)-2-methylpropanoate | Intermediate Synthesis | chemicalbook.com |

| This compound | Bromine | Methyl 2-bromo-2-(4-cyanophenyl)acetate | Intermediate for bioactive molecules | smolecule.com |

| 4-Halomethyl benzonitrile | 1,2,4-Triazole, then 4-Fluorobenzonitrile | 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile | Aromatase inhibitors | google.com |

| 4-Cyanobenzaldehyde (B52832) | (Various steps) | Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | Chiral amino acid synthesis | researchgate.net |

Overview of Key Research Areas and Challenges

The application of this compound and its derivatives spans several key areas of chemical research. Its primary utility is observed in:

Organic Synthesis : As a fundamental building block for constructing complex organic molecules and intermediates. smolecule.com

Materials Science : Derivatives of this compound are investigated for the development of new materials with specific electronic or physical properties. smolecule.com

Despite its utility, research involving this compound is not without its challenges. A significant hurdle is the development of efficient and selective synthetic protocols. For instance, in multi-step syntheses, maintaining high yields can be difficult. mdpi.com Another challenge lies in controlling the regioselectivity during reactions involving the aromatic ring. Furthermore, there is an ongoing effort to develop novel catalytic systems that can facilitate the transformation of this and other aromatic esters with greater efficiency and under milder conditions. numberanalytics.com The synthesis of enantiomerically pure derivatives from racemic mixtures also presents a common challenge in modern organic synthesis, requiring specialized techniques like enzyme-catalyzed reactions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTZXQYRHDVXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363741 | |

| Record name | Methyl (4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52798-01-3 | |

| Record name | Methyl (4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-cyanophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparation Strategies

Esterification Reactions for Methyl (4-cyanophenyl)acetate Synthesis

Esterification stands as a primary and direct method for the synthesis of this compound. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

The most common route to this compound is the direct esterification of 4-Cyanophenylacetic acid with methanol (B129727). chemicalbook.com This reaction is an equilibrium-controlled process and requires a catalyst to proceed at a reasonable rate. The general chemical equation for this reaction is:

NC-C₆H₄-CH₂COOH + CH₃OH ⇌ NC-C₆H₄-CH₂COOCH₃ + H₂O

The forward reaction is promoted by the presence of an acid catalyst and can be driven to completion by removing water from the reaction mixture as it is formed.

To maximize the yield and reaction rate of the esterification, optimization of reaction conditions and the choice of an appropriate catalyst system are crucial.

Concentrated sulfuric acid is a widely used and effective catalyst for the esterification of 4-Cyanophenylacetic acid. chemicalbook.com A typical procedure involves slowly adding concentrated sulfuric acid to a solution of 4-Cyanophenylacetic acid in methanol at room temperature. The reaction mixture is stirred for a period, after which the product is isolated by extraction. chemicalbook.com High yields, often exceeding 95%, have been reported using this method. chemicalbook.com Another effective reagent for this transformation is thionyl chloride, which reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol. chemicalbook.com

Table 1: Comparison of Acid Catalysis Methods for this compound Synthesis

| Catalyst/Reagent | Reactants | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Concentrated H₂SO₄ | 4-Cyanophenylacetic acid, Methanol | Methanol | 4 hours | 98% | chemicalbook.com |

Optimized Reaction Conditions and Catalyst Systems

Novel Catalytic Approaches for Enhanced Efficiency

While traditional mineral acids are effective, research has been directed towards developing more environmentally benign and reusable catalysts for esterification reactions. Novel catalytic approaches that show promise for enhancing efficiency include the use of solid acid catalysts and magnetic nanoparticles.

Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. Graphene oxide has also been reported as an efficient and reusable acid catalyst for esterification reactions. Porous phenolsulfonic acid-formaldehyde (PSF) resins have demonstrated excellent performance in the solvent-free esterification of fatty acids, a technology that could potentially be adapted for the synthesis of this compound.

Magnetic-responsive solid acid catalysts, such as Fe₃O₄@SiO₂-poly(ionic liquid)s, represent another innovative approach. These catalysts can be easily recovered from the reaction mixture using an external magnet and have shown high catalytic activity and recyclability in the esterification of palmitic acid, suggesting their potential applicability in other esterification processes.

The choice of solvent can significantly impact the equilibrium and rate of esterification reactions. For the synthesis of this compound, methanol often serves as both a reactant and the solvent, which is advantageous as it drives the equilibrium towards the product side due to its high concentration.

Optimizing the reaction environment also involves controlling the temperature and effectively removing the water produced during the reaction. While the sulfuric acid-catalyzed reaction is typically conducted at room temperature, other esterification methods may require heating. chemicalbook.com The removal of water, often achieved through azeotropic distillation with a suitable solvent like toluene (B28343) or benzene (B151609) using a Dean-Stark apparatus, can significantly increase the yield of the ester. masterorganicchemistry.com Microwave-assisted esterification is another modern technique that can accelerate the reaction, leading to higher yields in shorter reaction times.

Multi-step Synthetic Routes to this compound Derivatives

This compound is a versatile intermediate that can be used in multi-step syntheses to produce a variety of more complex derivatives, particularly heterocyclic compounds. These multi-step routes often involve the reaction of the ester with other reagents to build new ring systems.

For instance, this compound can serve as a precursor in the synthesis of 1,2,4,5-tetrazine (B1199680) derivatives. The reaction involves the nucleophilic substitution of groups on a pre-formed tetrazine ring with the cyanomethyl group from the ester.

Another example is the synthesis of 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones. This involves a multi-component reaction where 4-cyanobenzaldehyde (B52832) (which can be synthesized from related toluene derivatives), a 1,3-dicarbonyl compound, and cyanothioacetamide are condensed in the presence of a base. While this example does not directly start from this compound, it illustrates the type of complex heterocyclic structures that can be accessed from precursors containing the 4-cyanophenyl moiety. The ester group in this compound could potentially be modified to participate in similar multi-component reactions to afford a range of structurally diverse derivatives.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Cyanophenylacetic acid |

| Methanol |

| Sulfuric acid |

| Thionyl chloride |

| Toluene |

| Benzene |

| Palmitic acid |

| 1,2,4,5-tetrazine |

| 4-Cyanobenzaldehyde |

| 1,3-dicarbonyl compounds |

| Cyanothioacetamide |

Morita-Baylis-Hillman (MBH) Adduct Formation and Derivatization

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that yields highly functionalized molecules. In the context of this compound synthesis and derivatization, the MBH reaction of 4-cyanobenzaldehyde with methyl acrylate (B77674) provides a key intermediate, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. This adduct serves as a versatile precursor for a variety of derivatives. mdpi.comresearchgate.net

The synthesis of this MBH adduct is typically carried out at room temperature using a tertiary amine catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction involves the coupling of the aldehyde with the activated alkene, a process that is atomically economical and operationally simple. beilstein-journals.org A typical experimental procedure involves mixing 4-cyanobenzaldehyde and methyl acrylate in the presence of DABCO, with the reaction progress monitored by thin-layer chromatography (TLC). mdpi.com

Table 1: Synthesis of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate via Morita-Baylis-Hillman Reaction

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|

The resulting MBH adduct, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, is a densely functionalized molecule ripe for further synthetic transformations. Derivatization of this adduct can lead to a wide array of compounds with potential biological activities. For instance, the hydroxyl group can be acetylated or etherified, and the double bond can undergo various addition reactions. These derivatives are valuable in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov

Bromination Strategies for Substituted this compound

Bromination of the aromatic ring of this compound introduces a versatile handle for further functionalization through cross-coupling reactions. The regioselectivity of the bromination is crucial and is influenced by the electronic nature of the substituents on the phenyl ring. The cyano and the acetate (B1210297) groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. However, achieving high regioselectivity can be challenging.

A common reagent for electrophilic aromatic bromination is N-bromosuccinimide (NBS), often used in a suitable solvent like acetonitrile (B52724). nih.gov The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired bromo-substituted product. For instance, a general procedure for the bromination of a substituted aromatic compound involves dissolving the substrate in acetonitrile, adding NBS, and stirring the mixture at a controlled temperature. nih.gov

Table 2: Representative Conditions for Electrophilic Aromatic Bromination with NBS

| Substrate | Brominating Agent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Anisole (analogous) | NBS | Acetonitrile | 0 °C to RT | Overnight | 1-Bromo-4-methoxybenzene | 96% | researchgate.net |

Regioselective Functionalization Techniques

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise and regioselective formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov For derivatives of this compound, such as its brominated counterpart, these techniques are invaluable for introducing a wide range of functional groups.

For instance, a bromo-substituted this compound can undergo Suzuki, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups, respectively. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The regioselectivity is dictated by the position of the bromine atom on the aromatic ring.

Palladium-catalyzed C-H functionalization is another powerful tool for the regioselective modification of aromatic rings. nih.gov This approach avoids the need for pre-functionalized substrates, making it a more atom-economical strategy. Directing groups are often employed to control the site of C-H activation. For a substrate like this compound, the ester or cyano group could potentially act as a directing group to facilitate ortho-C-H functionalization.

Table 3: Examples of Palladium-Catalyzed Regioselective Functionalization

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Olefination (analogous) | O-Acetyl Cyanohydrin | Ethyl acrylate | Pd(OAc)₂, Ac-Gly-OH, Ag₂CO₃ | Ortho-olefinated product | Moderate to good | labxing.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic routes aim to be more environmentally benign. This includes the use of alternative energy sources, minimizing the use of hazardous solvents, and employing recyclable catalysts.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov In the synthesis of this compound, microwave-assisted esterification of 4-cyanophenylacetic acid with methanol represents a greener alternative to traditional methods that often require prolonged heating and strong acid catalysts.

The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly accelerate the rate of reaction.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis (Representative Data)

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Multicomponent reaction (analogous) | Conventional Heating | 90 minutes | 73% | nih.gov |

Applying this technology to the esterification of 4-cyanophenylacetic acid would likely result in a significant reduction in reaction time and energy consumption, contributing to a more sustainable process.

Solvent-Free or Environmentally Benign Solvent Systems

One of the twelve principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free reactions, or those conducted in environmentally benign solvents like water or ionic liquids, are highly desirable. nih.gov

The esterification of 4-cyanophenylacetic acid to form this compound can potentially be carried out under solvent-free conditions, for example, by ball-milling the reactants with a suitable catalyst. nih.gov This mechanochemical approach avoids the need for bulk solvents, reducing waste and simplifying product isolation.

Table 5: Solvent-Free Esterification (Analogous Reaction)

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic acid, p-Cresol | I₂, KH₂PO₂ | High-speed ball-milling, 20 min | p-Tolyl benzoate | 87% | nih.gov |

These examples demonstrate the feasibility of performing esterification reactions without the use of traditional organic solvents, a strategy that could be effectively applied to the synthesis of this compound.

Catalyst Recycling and Sustainability Considerations

The use of heterogeneous catalysts is a key aspect of sustainable chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.comresearchgate.net For the synthesis of this compound via esterification, employing a solid acid catalyst that can be recycled is a significant improvement over homogeneous catalysts like sulfuric acid, which are difficult to recover and neutralize.

Table 6: Catalyst Reusability in Heterogeneous Catalysis (Analogous Esterification)

| Catalyst | Reaction | Number of Cycles | Final Yield/Conversion | Reference |

|---|---|---|---|---|

| Cenosphere supported catalyst | Esterification of n-octanol with acetic acid | 5 | Maintained high conversion | researchgate.net |

The development and application of such recyclable catalysts for the synthesis of this compound would align with the principles of green chemistry, leading to a more economical and environmentally friendly manufacturing process.

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Studies

Nucleophilic Processes Involving Methyl (4-cyanophenyl)acetate

Nucleophilic reactions of this compound can occur at the electrophilic carbon atoms of both the ester and the nitrile functional groups, as well as potentially at the aromatic ring under specific conditions.

Nucleophilic substitution reactions can be directed at either the acyl carbon of the ester or, in suitably substituted analogues, the aromatic ring itself.

While this compound itself does not possess a halogen substituent, its halogenated analogues, such as Methyl (4-cyano-2-chlorophenyl)acetate or Methyl (4-cyano-3-chlorophenyl)acetate, would be expected to undergo nucleophilic aromatic substitution (SNAr). The viability and regioselectivity of such reactions are dictated by the electron-withdrawing nature of the substituents on the aromatic ring. The cyano group, being a potent electron-withdrawing group, significantly activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group (e.g., a chloro group) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing cyano group. Subsequent expulsion of the halide leaving group restores the aromaticity of the ring. For a hypothetical Methyl (4-cyano-2-chlorophenyl)acetate, a nucleophile would preferentially attack the carbon bearing the chlorine atom.

Thiolysis: The reaction of esters with thiols or thiolate anions, known as thiolysis, can produce thioesters. In the case of this compound, reaction with a thiol (R-SH) in the presence of a base would be expected to yield S-alkyl (4-cyanophenyl)ethanethioate. Thiolates are generally more nucleophilic than their corresponding alkoxides, which can facilitate this transformation. Electron-poor aryl nitriles have been shown to react with thiols, suggesting the cyano group can influence the reactivity of the molecule. nih.govnih.gov The mechanism is analogous to aminolysis, involving the formation of a tetrahedral intermediate followed by the elimination of methanol (B129727).

Table 1: Overview of Aminolysis and Thiolysis of this compound

| Reaction | Nucleophile | Typical Product | General Conditions |

|---|---|---|---|

| Aminolysis | Primary or Secondary Amine (e.g., RNH2, R2NH) | N-substituted (4-cyanophenyl)acetamide | Heating with excess amine, often with acid or base catalysis |

| Thiolysis | Thiol (R-SH) + Base | S-alkyl (4-cyanophenyl)ethanethioate | Reaction with thiolate anion in a suitable solvent |

The hydrolysis of this compound to (4-cyanophenyl)acetic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H2SO4 or HCl) and water, the ester undergoes hydrolysis. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of methanol yield the carboxylic acid. This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., using NaOH or KOH), the ester is irreversibly hydrolyzed. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon to form a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (CH3O-) results in the formation of the carboxylic acid, which is then immediately deprotonated by the strong base to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the free (4-cyanophenyl)acetic acid. The hydrolysis of nitriles can also occur under these conditions, potentially leading to the formation of a dicarboxylic acid if the reaction is not carefully controlled. libretexts.org

Table 2: Conditions for the Hydrolysis of this compound

| Hydrolysis Type | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | H2O, H+ (e.g., H2SO4) | Protonated tetrahedral intermediate | (4-Cyanophenyl)acetic acid |

| Base-Catalyzed | OH- (e.g., NaOH), H2O | Tetrahedral intermediate | (4-Cyanophenyl)acetic acid |

The cyano group of this compound can be reduced to a primary amine, yielding Methyl (4-(aminomethyl)phenyl)acetate. This transformation is of significant interest as it introduces a basic amino group while retaining the ester functionality. Several methods are available for this reduction.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitriles. The reaction is typically carried out using a heterogeneous catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere. acs.orgmasterorganicchemistry.comwikipedia.orgorgsyn.orggoogle.commasterorganicchemistry.comnih.govresearchgate.netmdpi.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be crucial to achieve high yields and selectivity, avoiding the reduction of the aromatic ring or the ester group. Raney nickel is a particularly effective catalyst for nitrile reduction. acs.orgmasterorganicchemistry.comwikipedia.orgorgsyn.orggoogle.com

Chemical Reduction: Strong hydride reducing agents can also be employed. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can reduce both the nitrile and the ester group. chemistrysteps.comyoutube.comharvard.edulibretexts.orgdoubtnut.com Therefore, its use would lead to the formation of (4-(aminomethyl)phenyl)methanol. To selectively reduce the nitrile in the presence of the ester, milder or more selective reducing agents are required. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS), are often used for the selective reduction of nitriles to amines in the presence of esters. sigmaaldrich.com

Table 3: Common Reagents for the Reduction of the Nitrile Group in this compound

| Reagent | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H2 / Raney Ni | Ethanol or Methanol, elevated pressure and temperature | Methyl (4-(aminomethyl)phenyl)acetate | Generally selective for the nitrile group. |

| H2 / Pd/C | Various solvents, room or elevated temperature and pressure | Methyl (4-(aminomethyl)phenyl)acetate | Can sometimes lead to over-reduction depending on conditions. |

| LiAlH4 | Anhydrous ether or THF, followed by aqueous workup | (4-(aminomethyl)phenyl)methanol | Reduces both nitrile and ester groups. |

| BH3·THF | Anhydrous THF, followed by acidic workup | Methyl (4-(aminomethyl)phenyl)acetate | Generally selective for the nitrile over the ester. |

Nucleophilic Substitution Reactions

Electrophilic Reactions and Aromatic System Transformations

The benzene (B151609) ring of this compound is substituted with two groups that have opposing directing effects in electrophilic aromatic substitution (EAS) reactions. The cyano group (-CN) is a deactivating group and a meta-director due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. acs.orgorganicchemistrytutor.comyoutube.comwou.eduunizin.orglibretexts.org Conversely, the carboxymethyl group (-CH2COOCH3) is generally considered to be a weakly activating group and an ortho, para-director. The activating nature stems from the electron-donating character of the alkyl group, while the ortho, para-directing effect is due to the stabilization of the sigma complex intermediate through resonance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would be expected to yield Methyl (4-cyano-2-nitrophenyl)acetate. The reaction conditions would need to be carefully controlled to prevent over-nitration or side reactions. youtube.comharvard.edugoogle.comresearchgate.net

Halogenation: Reaction with a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would likely produce Methyl (2-bromo-4-cyanophenyl)acetate or Methyl (2-chloro-4-cyanophenyl)acetate. acs.orgchemrxiv.orgbldpharm.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings. wikipedia.orgmasterorganicchemistry.comorgsyn.orgorganicchemistrytutor.comyoutube.comwou.eduorganic-chemistry.orglibretexts.orgorganic-chemistry.orgsigmaaldrich.comyoutube.commdpi.com The presence of the deactivating cyano group would likely inhibit these reactions under standard conditions. More forcing conditions or more reactive alkylating/acylating agents might be required, and yields are expected to be low.

Table 4: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | Methyl (4-cyano-2-nitrophenyl)acetate |

| Bromination | Br2, FeBr3 | Methyl (2-bromo-4-cyanophenyl)acetate |

| Chlorination | Cl2, AlCl3 | Methyl (2-chloro-4-cyanophenyl)acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction is unlikely to proceed under standard conditions |

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction mechanism generally involves a two-step process. Initially, the π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. libretexts.org The reactivity of the benzene ring towards electrophilic attack is significantly influenced by the nature of the substituents already present on the ring. csbsju.edu

Influence of the Cyano Group on Electrophilic Reactivity

The phenyl ring of this compound is substituted with two groups: a cyanophenyl group (-CN) at the para position relative to a methyl acetate (B1210297) group (-CH₂COOCH₃). For the purpose of electrophilic aromatic substitution on the phenyl ring, the cyano group's electronic influence is paramount.

The cyano group is a potent electron-withdrawing group. study.comquora.com It deactivates the aromatic ring towards electrophilic attack through two primary mechanisms:

Inductive Effect: The nitrogen atom in the cyano group is highly electronegative, and the carbon atom is sp-hybridized. This leads to a strong withdrawal of electron density from the ring through the sigma (σ) bond framework. libretexts.orgminia.edu.eg

Resonance Effect: The cyano group can also withdraw electron density through the pi (π) system. The π electrons from the ring can be delocalized onto the cyano group, creating resonance structures that place a positive charge on the ortho and para positions of the ring. libretexts.org

This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. csbsju.eduquora.com Consequently, the cyano group is classified as a strong deactivating group.

Furthermore, the electron-withdrawing nature of the cyano group dictates the regioselectivity of substitution. Because the resonance effect places partial positive charges at the ortho and para positions, these positions are significantly destabilized for electrophilic attack. The meta position, while still deactivated by the inductive effect, is comparatively less electron-deficient. As a result, the cyano group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself. study.comminia.edu.eg

Halogenation Studies and Regioselectivity

Halogenation is a classic example of electrophilic aromatic substitution. In the context of this compound, the principles outlined above dictate the reaction's outcome. Due to the deactivating effect of the cyano group, halogenation of this compound requires harsher conditions (e.g., higher temperatures or a stronger Lewis acid catalyst) than the halogenation of benzene.

The regioselectivity of the reaction is directed by the cyano group. The incoming halogen electrophile (e.g., Br⁺ or Cl⁺) will preferentially attack the positions meta to the cyano group. Since the methyl acetate group is at the para position (position 4), the cyano group is at position 1. Therefore, the meta positions are C-3 and C-5. The expected major products of monohalogenation are methyl (3-halo-4-cyanophenyl)acetate.

| Reaction | Reagents | Predicted Major Product | Position of Halogen |

|---|---|---|---|

| Chlorination | Cl₂, AlCl₃ | Methyl (3-chloro-4-cyanophenyl)acetate | Meta to -CN |

| Bromination | Br₂, FeBr₃ | Methyl (3-bromo-4-cyanophenyl)acetate | Meta to -CN |

Carbonyl and Active Methylene (B1212753) Chemistry

Knoevenagel Condensation with this compound as an Active Methylene Analog

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, followed by a dehydration step. wikipedia.org An active methylene compound possesses a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. wikipedia.org

In this compound, the methylene (-CH₂-) group is positioned between the electron-withdrawing 4-cyanophenyl ring and the methyl ester carbonyl group (-COOCH₃). This structural arrangement imparts sufficient acidity to the methylene protons for them to be removed by a mild base (e.g., piperidine, ammonia), forming a carbanion. wikipedia.orgbas.bg This carbanion can then act as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent steps involve protonation to form an alcohol, followed by elimination of a water molecule to yield a stable α,β-unsaturated product. wikipedia.org This reaction is a powerful tool for forming carbon-carbon double bonds. bas.bg

The general reaction is as follows: this compound + Aldehyde/Ketone → α,β-Unsaturated Ester

| Carbonyl Reactant | Product Name | Product Structure (General) |

|---|---|---|

| Benzaldehyde | Methyl 2-(4-cyanophenyl)-3-phenylacrylate | (NC)C₆H₄-C(COOCH₃)=CH-C₆H₅ |

| 4-Nitrobenzaldehyde | Methyl 2-(4-cyanophenyl)-3-(4-nitrophenyl)acrylate | (NC)C₆H₄-C(COOCH₃)=CH-C₆H₄(NO₂) |

| Acetone | Methyl 2-(4-cyanophenyl)-3-methylbut-2-enoate | (NC)C₆H₄-C(COOCH₃)=C(CH₃)₂ |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. mdpi.com The products of the Knoevenagel condensation, being electron-deficient alkenes, are excellent substrates for various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The α,β-unsaturated ester formed from the Knoevenagel condensation of this compound can act as a dienophile in a Diels-Alder reaction. mdpi.com The electron-withdrawing cyano and ester groups polarize the double bond, making it reactive towards electron-rich dienes. This reaction is a stereospecific and regioselective method for the synthesis of six-membered rings. mdpi.com

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): These reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the Knoevenagel product) to form a five-membered heterocyclic ring. The electron-deficient alkene derived from this compound can readily react with 1,3-dipoles such as azides, nitrile oxides, or nitrones. This pathway is highly valuable for the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.gov

Radical and Photochemical Transformations

Beyond ionic reaction pathways, this compound can potentially undergo transformations initiated by radicals or electromagnetic radiation.

Radical Transformations: Radical reactions involve species with unpaired electrons. While specific studies on this compound may be limited, analogous transformations on similar structures suggest potential reactivity. For instance, radical C-H methylation of aromatic rings can be achieved using various methyl radical precursors. rsc.org The benzylic protons of the methylene group in this compound could also be susceptible to radical abstraction, leading to a stabilized benzylic radical. This intermediate could then participate in various radical coupling or propagation steps.

Photochemical Transformations: Photochemical reactions are initiated by the absorption of light. Aromatic nitriles and esters can undergo various photochemical transformations. For this compound, potential photochemical pathways could include:

Homolytic Cleavage: Irradiation with UV light could induce homolytic cleavage of the bonds at the benzylic position (the C-C bond between the phenyl ring and the methylene group) or cleavage of a C-H bond from the methylene group.

Ring Reactions: The aromatic ring itself can participate in photochemical reactions. Analogous to studies on other halogenated phenyl compounds, irradiation in solution could lead to reactions involving the cyano group or hydroxylation of the aromatic ring. researchgate.net The specific pathway would be highly dependent on the solvent and reaction conditions.

Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. For aromatic nitriles, the cyano group acts as an electron acceptor, and upon UV irradiation, the aromatic ring can be excited to a state where it can accept an electron from a suitable donor. This process generates a radical ion pair, which can then undergo various subsequent reactions.

While general principles of PET are well-established, specific studies detailing the behavior of this compound as a photosensitizer or a substrate in such reactions, including the identification of intermediates and final products, are not available.

Photochemical Nucleophile–Olefin Combination, Aromatic Substitution (Photo-NOCAS) Reactions

The photo-NOCAS reaction is a specific type of PET reaction where an aromatic nitrile, an olefin, and a nucleophile react to form a complex adduct. The reaction is initiated by the photoinduced electron transfer from the olefin to the excited aromatic nitrile. The resulting radical cation of the olefin is then attacked by the nucleophile, and the subsequent radical combines with the aromatic radical anion, leading to the substitution of a cyano group.

Studies have been conducted on similar molecules, such as methyl 4-cyanobenzoate, which demonstrate its participation in photo-NOCAS reactions. These studies show that the reaction pathway and product distribution can be highly dependent on the solvent and the presence of a co-donor. However, a direct investigation into the amenability of this compound to this reaction, its scope, and its mechanism has not been reported.

Kinetic and Thermodynamic Aspects of Reactions

Reaction Rate Studies and Kinetic Profiling

Kinetic studies are crucial for understanding the mechanism of a reaction by providing information about its rate and the factors that influence it. For photochemical reactions, this includes determining quantum yields and rate constants for the elementary steps involved, such as electron transfer, back-electron transfer, and the reactions of the radical ion intermediates. No specific kinetic profiling or reaction rate studies for any photochemical or other reaction of this compound have been found in the surveyed literature.

Transition State Analysis and Energy Barriers

Computational chemistry is often employed to model the transition states of reactions, providing insights into the energy barriers that must be overcome for a reaction to proceed. This analysis is fundamental to understanding reaction mechanisms and predicting product selectivity. Such theoretical studies, specifically focused on the reactions of this compound, are not available.

Thermodynamic vs. Kinetic Control in Product Formation

In many chemical reactions, a competition exists between the formation of the most stable product (thermodynamic control) and the product that is formed fastest (kinetic control). The reaction conditions, such as temperature and reaction time, can often be tuned to favor one product over the other. For complex photochemical reactions like the photo-NOCAS reaction, understanding the factors that govern this control is essential for synthetic applications. There is no available research that discusses the thermodynamic versus kinetic control in the product formation for any reaction involving this compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

Methyl (4-cyanophenyl)acetate serves as a foundational building block for the synthesis of more complex molecular architectures, particularly in the realm of materials science and coordination chemistry. The presence of the ester and the acidic protons on the carbon adjacent to the phenyl ring allows for a variety of chemical transformations, including alkylations, condensations, and hydrolysis.

A notable application is in the synthesis of specialized ligands for creating biologically active metal complexes. For instance, derivatives such as Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate can be synthesized. mdpi.comdntb.gov.ua This derivative, in turn, can be used to form complexes with various transition metals like Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺. mdpi.comdntb.gov.ua These complexation reactions demonstrate the utility of the cyanophenyl moiety in constructing intricate, multi-component systems with specific electronic and structural properties. The resulting metal complexes have been investigated for their potential as antibacterial and antioxidant agents. dntb.gov.ua

The 4-cyanophenyl group is also a key component in the design of acceptor–donor–acceptor (A–D–A) molecules for applications in organic electronics, such as organic solar cells. While not always starting directly from this compound, the synthesis of these materials relies on intermediates containing the cyanophenyl structure, which acts as an electron-withdrawing unit. The strategic placement of this group is crucial for tuning the optoelectronic properties of the final molecule.

Development of Pharmaceuticals and Biologically Active Agents

The 4-cyanophenyl scaffold is a recurring motif in medicinal chemistry, valued for its electronic properties and its ability to engage in specific interactions with biological targets. This compound represents a readily available starting material for introducing this important structural unit.

Synthesis of Drug Precursors and Intermediates

The term "drug precursor" refers to a substance used in the synthesis of a final drug product. wikipedia.org Phenylacetic acid and its esters, for example, are known precursors in the production of various pharmaceuticals. wikipedia.org this compound fits into this category as a key intermediate for more complex, biologically active molecules.

A significant example is in the development of Dual Aromatase–Sulfatase Inhibitors (DASIs), which are targeted for hormone-dependent breast cancer. Research has shown that complex molecules containing the (4-cyanophenyl)amino moiety exhibit potent inhibitory activity. The synthesis of these inhibitors involves the preparation of key intermediates where the 4-cyanophenyl group is a central feature. For example, the compound 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201), a potent DASI, is built around this core structure. The nitrile group is often critical for binding to the enzymatic target.

| Intermediate Class | Target Therapeutic Area | Example Drug Candidate/Target | Role of (4-Cyanophenyl) Moiety |

| Substituted Triazoles | Oncology (Breast Cancer) | Dual Aromatase–Sulfatase Inhibitors (DASIs) | Essential for enzyme binding and inhibitory activity. |

| Acrylate (B77674) Derivatives | Infectious Diseases | Novel Metal-Based Antimicrobials | Forms part of the ligand that coordinates with metal ions to create a bioactive complex. mdpi.comdntb.gov.ua |

Strategies for Introducing the 4-Cyanophenyl Moiety into Bioactive Scaffolds

Incorporating the 4-cyanophenyl group into larger, more complex molecules, often termed "bioactive scaffolds," is a key strategy in drug discovery. The chemical handles on this compound allow for several synthetic approaches to achieve this.

One common strategy involves using the reactivity of the benzylic position (the CH₂ group). For instance, this position can be functionalized to create a linkage point. In the synthesis of some DASIs, a multi-step process is used to create a benzyl bromide intermediate which is then used to alkylate an amine on the core bioactive scaffold. This directly attaches the 4-cyanophenylmethyl group to the larger molecule.

Another approach involves the modification of the ester group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (4-cyanophenyl)acetic acid. This acid can then be coupled with amines or alcohols in a larger molecule using standard amide or ester bond-forming reactions, effectively tethering the 4-cyanophenyl moiety to the scaffold.

Agrochemicals and Crop Protection Research

In the field of agrochemicals, researchers continuously seek new molecular frameworks to develop effective and selective herbicides, fungicides, and pesticides. The cyanophenyl group has emerged as a valuable component in this area.

Synthesis of Herbicide and Fungicide Components

The development of novel crop protection agents often involves the synthesis of analogs of existing commercial products. The cyanophenyl moiety is a key structural feature in some known agrochemicals. For example, Isotianil, a commercial plant defense activator (elicitor), is 3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide. e3s-conferences.org

Inspired by this, research has focused on synthesizing new compounds containing the cyanophenyl group. Studies have demonstrated the synthesis of novel 3,4-dichloroisothiazol-5-yl and 4-methyl-1,2,3-thiadiazol-5-yl ureas that incorporate a 2-cyanophenyl substituent. e3s-conferences.org These compounds were designed as structural analogs of Isotianil and another elicitor, Tiadinil. e3s-conferences.org While these specific examples use the 2-cyano isomer, they establish the importance of the cyanophenyl functional group in designing molecules with potent plant-protection properties. This compound provides a readily available starting point for synthesizing the para-substituted analogs for similar applications.

| Agrochemical Class | Target Application | Key Structural Moiety | Example Commercial Analog |

| Plant Defense Inducers | Fungal Protection | N-(2-cyanophenyl)carboxamide | Isotianil e3s-conferences.org |

| Phenylthiazole Derivatives | Fungicide | Phenylthiazole | Thiasporine A |

| Aryloxyphenoxypropionates | Herbicide | Aryloxyphenoxypropionate | Diclofop-methyl |

Enhancement of Pesticide Systemicity through Derivative Design

Pesticide systemicity refers to the ability of a compound to be absorbed and translocated throughout a plant, providing protection to all parts of the plant, not just the area of application. The physicochemical properties of a molecule, such as its solubility, polarity, and ability to cross plant membranes, are critical for systemicity.

Contributions to Polymer Chemistry

The bifunctional nature of this compound and its derivatives allows for its integration into polymer chains, offering a pathway to novel materials with unique characteristics. The presence of the cyano group, in particular, can impart desirable properties such as high polarity, thermal stability, and specific liquid crystalline behaviors.

Monomer Synthesis for Advanced Polymeric Materials

While direct polymerization of this compound is not extensively documented, its structural motifs are found in monomers used for creating advanced polymers. For instance, the related compound 4-cyanophenyl acrylate, which shares the key cyanophenyl group, has been successfully copolymerized with methyl methacrylate. This demonstrates the capability of the cyanophenyl moiety to be incorporated into polymer backbones, suggesting that derivatives of this compound could serve as or be converted into valuable monomers.

Furthermore, the synthesis of side-chain liquid-crystalline block copolymers often involves monomers containing cyano-terminated mesogens. mdpi.comresearchgate.netresearchgate.net For example, polymers incorporating 4-cyanobiphenyl moieties are well-known for their liquid crystalline properties. researchgate.netresearchgate.net Research into the synthesis of block copolymers with cyano-terminated phenyl benzoate moieties highlights the importance of the cyano group in achieving desirable long-range ordering and uniform alignment in these advanced materials. mdpi.com These examples underscore the potential for this compound to be a precursor for monomers designed for specialty polymers with liquid crystalline properties.

Development of Materials with Tailored Properties

The incorporation of the cyanophenyl group from precursors like this compound into polymers is a strategic approach to developing materials with tailored properties. The strong dipole moment of the nitrile group can lead to enhanced intermolecular interactions, which can influence the polymer's thermal and mechanical properties.

In the context of liquid crystal displays, materials with a large dielectric constant anisotropy are required, a property often achieved by incorporating polar groups like the cyano group. The synthesis of side-chain liquid crystalline polymers with cyano-terminated mesogens is a key area of research for developing such materials. mdpi.comresearchgate.net These polymers can exhibit smectic or nematic phases, which are crucial for their application in display technologies. mdpi.com The molecular alignment and microphase-separated structures of these polymers can be finely tuned by controlling the polymer architecture, which includes the nature of the mesogenic side chains derived from compounds related to this compound. mdpi.com

Synthesis of Specialty Chemicals and Functional Materials

Beyond polymer science, this compound serves as a valuable intermediate in the synthesis of a range of specialty chemicals and functional materials, including colorants and aromatic compounds for various industries.

Precursors for Dyes and Pigments

The chemical structure of this compound, particularly the presence of the cyano and phenyl groups, makes it a potential precursor for the synthesis of certain types of dyes. Azo dyes, which are a large and important class of colorants, are synthesized through the coupling of a diazonium salt with a coupling component. mdpi.comnih.gov Compounds containing cyanomethyl groups, which are structurally related to the acetate (B1210297) group in this compound, are used as coupling components in the synthesis of some azo dyes. mdpi.com For instance, 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole has been used to create novel azo dyes. mdpi.com This suggests that this compound could be chemically modified to serve as a precursor for similar dye syntheses.

Aromatic Compound Synthesis for Flavors and Fragrances (related compounds)

While direct application of this compound in flavors and fragrances is not established, its hydrolysis product, 4-cyanophenylacetic acid, and other related phenylacetic acid derivatives are significant in the fragrance industry. Phenylacetic acid and its esters are known for their use as perfume fixatives and modifiers.

This compound can be hydrolyzed to 4-cyanophenylacetic acid. sigmaaldrich.com This acid can then potentially be used as a building block for more complex aromatic structures. The synthesis of various phenylacetic acid derivatives is a key area of research for creating new molecules with interesting olfactory properties. Although the primary application of many benzyl acetates in the fragrance industry is for their scent profiles, the underlying phenylacetic acid framework is a common structural feature. nih.gov

Computational and Theoretical Investigations of this compound

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For the derivatives of this compound, QSAR can be a powerful tool to predict their biological activities and guide the synthesis of more potent and selective analogs.

A typical QSAR study involves generating a dataset of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity). Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each derivative. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a QSAR model that correlates the molecular descriptors with the observed biological activity. nih.gov Once a statistically robust and validated model is developed, it can be used to predict the biological activity of novel, unsynthesized derivatives of this compound.

Illustrative Example of a QSAR Model for Hypothetical Derivatives

To illustrate this, consider a hypothetical set of this compound derivatives with varying substituents on the phenyl ring. A QSAR model could be developed to predict their inhibitory activity against a specific enzyme.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Substituent (R) | Log(1/IC50) (Observed) | Hydrophobicity (logP) | Electronic Effects (Hammett Constant, σ) | Steric Effects (Molar Refractivity, MR) | Log(1/IC50) (Predicted) |

|---|---|---|---|---|---|---|

| 1 | H | 4.5 | 2.1 | 0.00 | 1.03 | 4.6 |

| 2 | 4-Cl | 5.2 | 2.8 | 0.23 | 6.03 | 5.1 |

| 3 | 4-CH3 | 4.8 | 2.6 | -0.17 | 5.65 | 4.9 |

| 4 | 4-NO2 | 5.8 | 1.8 | 0.78 | 7.36 | 5.7 |

The resulting QSAR equation might look like: Log(1/IC50) = 0.8 * logP + 1.2 * σ + 0.05 * MR + c

This model would suggest that hydrophobicity and electron-withdrawing groups at the para-position of the phenyl ring are crucial for the inhibitory activity of these hypothetical derivatives.

The primary advantage of a validated QSAR model is its predictive power, which can be harnessed to design novel analogs with enhanced biological activity or other desired properties, such as improved selectivity or better pharmacokinetic profiles. nih.govmdpi.com By analyzing the contribution of different molecular descriptors in the QSAR equation, chemists can strategically modify the structure of this compound to optimize its interaction with a biological target.

For instance, if the QSAR model indicates that increased hydrophobicity is positively correlated with activity, new analogs with more lipophilic substituents could be designed. Contour maps generated from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed, three-dimensional visualization of the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character would be favorable or unfavorable for activity.

Hypothetical Design Strategy Based on QSAR

Based on the illustrative QSAR model above, a medicinal chemist might propose the synthesis of derivatives with substituents that have a high positive Hammett constant and optimal hydrophobicity to maximize the predicted biological activity.

Table 2: Design of Novel Analogs Based on QSAR Predictions

| Proposed Derivative | Substituent (R) | Predicted logP | Predicted σ | Predicted MR | Predicted Log(1/IC50) | Rationale |

|---|---|---|---|---|---|---|

| 6 | 4-CF3 | 2.9 | 0.54 | 5.02 | 5.9 | High electron-withdrawing character and hydrophobicity |

| 7 | 4-CN | 2.0 | 0.66 | 6.33 | 5.8 | Strong electron-withdrawing group |

Molecular Dynamics Simulations (for derivatives)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. frontiersin.org For the derivatives of this compound, MD simulations can provide valuable insights into their conformational flexibility, stability, and interactions with biological macromolecules such as proteins or nucleic acids. mdpi.com

The biological activity of a molecule is often dependent on its three-dimensional conformation. MD simulations can be used to explore the conformational landscape of this compound derivatives in different environments, such as in a vacuum, in a solvent like water, or bound to a biological target. researchgate.net

By simulating the trajectory of the molecule over a period of time (typically nanoseconds to microseconds), researchers can identify the most stable, low-energy conformations and understand the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Illustrative Conformational Analysis Data

An MD simulation of a hypothetical this compound derivative could yield data on the distribution of key dihedral angles, providing insight into its preferred spatial arrangement.

Table 3: Hypothetical Dihedral Angle Distribution from an MD Simulation

| Dihedral Angle | Description | Most Populated Angle (degrees) | Population (%) |

|---|---|---|---|

| τ1 (Cα-Cβ-O-CH3) | Ester group orientation | 175 | 85 |

| τ2 (Cγ-Cα-Cβ=O) | Phenyl-acetate linkage | 90 | 60 |

This hypothetical data would suggest a relatively rigid ester group and a preferred, non-planar orientation of the phenyl ring relative to the acetate moiety.

One of the most significant applications of MD simulations in drug discovery is to study the interactions between a ligand (a derivative of this compound) and its biological target (e.g., an enzyme or a receptor). nih.gov By placing the ligand in the binding site of the target and simulating the system's dynamics, researchers can observe the formation and breaking of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, over time.

This detailed understanding of the binding mode and the stability of the ligand-target complex can help to explain the structure-activity relationships observed experimentally and guide the design of new analogs with improved binding affinity and selectivity. The binding free energy of a ligand to its target can also be calculated from MD simulations, providing a theoretical prediction of its potency.

Illustrative Ligand-Target Interaction Analysis

An MD simulation of a hypothetical this compound derivative bound to an enzyme's active site could reveal the key amino acid residues involved in the interaction.

Table 4: Hypothetical Ligand-Target Interactions from an MD Simulation

| Derivative Functional Group | Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Cyano (-CN) | Gln121 | Hydrogen Bond | 2.9 | 95 |

| Ester Carbonyl (C=O) | Ser214 | Hydrogen Bond | 3.1 | 80 |

| Phenyl Ring | Phe290 | π-π Stacking | 4.5 | 75 |

These hypothetical results would indicate that the cyano and ester groups are critical for anchoring the molecule in the binding site through hydrogen bonds, while the phenyl ring and methyl group contribute to binding through hydrophobic and aromatic interactions.

Biological and Medicinal Chemistry Research Applications

Enzyme Interaction and Inhibition Studies

Inhibition of Aromatase and Steroid Sulfatase by Derivatives

A critical application of the (4-cyanophenyl)acetate structure is in the design of dual aromatase-sulfatase inhibitors (DASIs). Both aromatase and steroid sulfatase (STS) are crucial enzymes in the biosynthesis of estrogens, which can stimulate the growth of hormone-dependent breast cancers. nih.govbath.ac.uk Concurrent inhibition of both enzymes is a promising therapeutic strategy to achieve a more comprehensive blockade of estrogen production. nih.govbath.ac.uk

Derivatives incorporating the 4-cyanophenyl group have shown potent inhibitory activity against both enzymes. One of the primary series of compounds developed is based on the structure 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) and its analogues. nih.govbath.ac.uk The para-cyano group is considered important for the inhibition of both aromatase and STS, possibly acting as a hydrogen bond acceptor to enhance binding affinity within the enzyme's active site. nih.gov Research has led to the development of several generations of these nonsteroidal DASIs. bath.ac.uk For instance, an imidazole (B134444) derivative was identified as a highly potent DASI, with IC50 values of 0.2 nM for aromatase and 2.5 nM for steroid sulfatase. nih.govbath.ac.uk

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Imidazole Derivative | Aromatase | 0.2 |

| Imidazole Derivative | Steroid Sulfatase (STS) | 2.5 |

| S-(+)-enantiomer of 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate | Aromatase | 0.52 |

| S-(+)-enantiomer of 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate | Steroid Sulfatase (STS) | 280 |

| o-Difluoromethyl derivative (15) | Aromatase | 4.4 |

| o-Difluoromethyl derivative (15) | Steroid Sulfatase (STS) | 60 |

| ortho-Fluoro derivative (3) | Aromatase | 12 |

| ortho-Fluoro derivative (3) | Steroid Sulfatase (STS) | 40 |

Modulation of Other Relevant Biological Pathways

The versatility of the cyanophenyl moiety extends beyond cancer therapeutics. Derivatives of (4-cyanophenyl)glycine have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia (AML). nih.gov Inhibition of LSD1 can induce the differentiation of leukemia stem cells. nih.gov Starting from a high-throughput screening hit, researchers developed a (4-cyanophenyl)glycinamide derivative with a dissociation constant (Kd) of 32 nM and an EC50 of 0.67 µM in a cellular biomarker assay. nih.gov

Furthermore, other related structures have been investigated for their effects on the central nervous system. For example, [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide], known as A-369508, is a selective agonist for the dopamine (B1211576) D4 receptor. nih.gov This highlights the utility of the cyanophenyl group in designing ligands for G-protein coupled receptors, which are involved in numerous neurological processes. nih.gov

Receptor Binding and Molecular Target Research

The cyanophenyl motif is integral to the specific binding of its derivatives to their molecular targets. In the context of DASIs, molecular modeling and X-ray crystallography have been used to understand how these molecules fit into the active sites of aromatase and STS. researchgate.net For letrozole-derived DASIs, docking studies show that a triazole ring coordinates with the heme iron of aromatase, while the rest of the molecule, including the cyanophenyl group, establishes other crucial interactions within the active site. researchgate.netnih.gov

In neuroscience research, tritiated versions of cyanophenyl-containing compounds have been synthesized to serve as radioligands for receptor characterization. nih.govnih.gov For instance, [(3)H] A-369508 binds with high affinity to human dopamine D4 receptor variants (Kd = 1.2-4.0 nM) and the rat D4 receptor (Kd = 4.4 nM). nih.gov The use of such radioligands is essential for determining the localization of receptors in the brain and for conducting competition binding assays to ascertain the affinities of other potential drug candidates, thereby facilitating structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The (4-cyanophenyl)acetate scaffold provides an excellent template for systematic Structure-Activity Relationship (SAR) studies. By methodically altering different parts of the molecule, researchers can determine which functional groups are essential for biological activity and can optimize potency and selectivity. nih.gov

Systematic Modification of Functional Groups and Their Impact on Activity

Extensive SAR studies have been performed on derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. nih.govscispace.com These modifications include:

Relocation of Halogen Atoms: Moving a halogen atom on the sulfamate-bearing phenyl ring from the ortho to the meta position did not significantly affect STS inhibitory activity. However, these meta-halogenated compounds were found to be significantly weaker aromatase inhibitors than their ortho-substituted counterparts. nih.govscispace.com

Introduction of Multiple Halogens: Adding a second fluorine atom to create a meta,meta'-difluorinated compound improved aromatase inhibition threefold compared to the single meta-fluoro derivative. scispace.com

Replacement of Functional Groups: Replacing a halogen with a difluoromethyl group at the ortho position enhanced aromatase inhibition threefold but did not improve STS inhibition. nih.gov

Modification of the Linker: Replacing the methylene (B1212753) linker with a difluoromethylene linker has been explored. nih.govscispace.com

Replacement of Aromatic Rings: The para-cyanophenyl ring has been substituted with other ring structures to probe the impact on activity. nih.govscispace.com

Modification of the Heterocycle: Replacing the 1,2,4-triazolyl group with an imidazolyl group led to the discovery of one of the most potent DASIs. nih.gov

| Compound Modification | Aromatase IC50 (nM) | STS IC50 (nM) |

|---|---|---|

| ortho-Fluoro (3) | 12 | 40 |

| meta-Fluoro (11) | Significantly Weaker | 21 |

| ortho-Chloro (4) | - | 20 |

| meta-Chloro (17) | Significantly Weaker | 40 |

| ortho-Bromo (5) | - | 39 |

| meta-Bromo (19) | Significantly Weaker | 29 |

Design of Multi-Targeting Agents

The development of drugs that can act on multiple biological targets is an increasingly prominent strategy for treating complex diseases like cancer. nih.govnih.gov This approach can lead to improved therapeutic outcomes compared to administering multiple single-target drugs. nih.gov The derivatives of Methyl (4-cyanophenyl)acetate are a prime example of the rational design of multi-target compounds. nih.gov

The design of DASIs based on this structure involves integrating the pharmacophores required for inhibiting both aromatase and STS into a single molecule. nih.govrsc.org Typically, a nonsteroidal aromatase inhibitor template (like letrozole (B1683767) or anastrozole, which contain a triazole that interacts with the aromatase heme group) is combined with a sulfamate moiety (OSO2NH2), which is the key pharmacophore for irreversible STS inhibition. nih.govnih.gov The (4-cyanophenyl) group is a critical component of the aromatase-inhibiting portion of the molecule, contributing to the high affinity for that enzyme. nih.gov This strategy has successfully produced single agents that potently inhibit both enzymes, representing a more elegant therapeutic approach than combination therapy. nih.govbath.ac.uk

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular structure of Methyl (4-cyanophenyl)acetate by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The anticipated chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows: a singlet for the methyl protons (–OCH₃), a singlet for the methylene (B1212753) protons (–CH₂–), and two doublets for the aromatic protons of the para-substituted benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet (s) | 3H | N/A |

| -CH₂- | ~3.75 | Singlet (s) | 2H | N/A |

| Aromatic H (ortho to -CH₂COOCH₃) | ~7.4 | Doublet (d) | 2H | ~8.0 |

| Aromatic H (ortho to -CN) | ~7.6 | Doublet (d) | 2H | ~8.0 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, distinct signals are expected for the methyl carbon, the methylene carbon, the carbonyl carbon, the nitrile carbon, and the four different carbons of the aromatic ring.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~52 |

| -CH₂- | ~41 |

| -C≡N | ~118 |

| Aromatic C (quaternary, attached to -CN) | ~112 |

| Aromatic CH (ortho to -CH₂COOCH₃) | ~130 |

| Aromatic CH (ortho to -CN) | ~132 |

| Aromatic C (quaternary, attached to -CH₂COOCH₃) | ~140 |

| C=O | ~171 |

2D NMR Spectroscopy: While one-dimensional NMR provides fundamental data, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of proton and carbon signals, especially in more complex molecules. A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and aromatic functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Nitrile (C≡N) | Stretching | 2230-2210 | Strong, Sharp |

| Ester Carbonyl (C=O) | Stretching | 1750-1735 | Strong |

| Aromatic C=C | Stretching | 1600-1475 | Medium-Weak |

| Ester C-O | Stretching | 1300-1000 | Strong |

The presence of a strong, sharp peak around 2220 cm⁻¹ is a clear indicator of the nitrile group. slideshare.net A strong absorption in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group. uc.edulibretexts.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound, the cyanophenyl group, is expected to exhibit characteristic absorption maxima (λmax) in the UV region. The electronic transitions are typically π → π* transitions within the aromatic ring. The presence of the cyano and acetate (B1210297) groups can influence the exact position and intensity of these absorptions. For cyanophenyl derivatives, absorption maxima are generally observed in the range of 230-280 nm.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular weight: 175.18 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 175. In Electrospray Ionization (ESI-MS), common adducts such as [M+H]⁺ (m/z 176) or [M+Na]⁺ (m/z 198) are often detected.

The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for esters often involve the loss of the alkoxy group or cleavage adjacent to the carbonyl group. libretexts.org

| m/z | Proposed Fragment Ion | Loss |

|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺ (Molecular Ion) | - |

| 144 | [C₉H₆NO]⁺ | •OCH₃ (31 Da) |

| 116 | [C₈H₆N]⁺ | COOCH₃ (59 Da) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and the monitoring of chemical reactions.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. libretexts.org It is an invaluable tool for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. researchgate.net

For a compound of moderate polarity like this compound, a common mobile phase (eluent) would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. researchgate.net The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

A typical TLC analysis for this compound might use a solvent system of 30% ethyl acetate in hexane on a silica gel plate. In this system, the compound is expected to have an Rf value in the range of 0.3 to 0.5. Visualization of the spot can be achieved under UV light (254 nm) due to the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC)